(+)-Phenylacetyl Carbinol

Biocatalysis Chiral synthesis Enzyme engineering

(+)-Phenylacetyl Carbinol (also designated (R)-PAC, L-PAC, or (S)-phenylacetylcarbinol depending on nomenclature convention; CAS 53439-91-1) is a chiral α-hydroxy ketone with molecular formula C₉H₁₀O₂ and molecular weight 150.17 g/mol. It serves as the essential chiral building block for the industrial synthesis of L-ephedrine and pseudoephedrine, two adrenergic pharmaceuticals used globally as decongestants and bronchodilators.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 53439-91-1
Cat. No. B029963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Phenylacetyl Carbinol
CAS53439-91-1
Synonyms(1S)-1-Hydroxy-1-phenyl-2-propanone;  (+)-Phenylacetyl Carbinol;  (S)-1-Hydroxy-1-phenylpropanone;  (S)-Phenylacetyl Carbinol; 
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCC(=O)C(C1=CC=CC=C1)O
InChIInChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3/t9-/m1/s1
InChIKeyZBFFNPODXBJBPW-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Phenylacetyl Carbinol (CAS 53439-91-1): Baseline Technical Profile for Procurement Decisions


(+)-Phenylacetyl Carbinol (also designated (R)-PAC, L-PAC, or (S)-phenylacetylcarbinol depending on nomenclature convention; CAS 53439-91-1) is a chiral α-hydroxy ketone with molecular formula C₉H₁₀O₂ and molecular weight 150.17 g/mol [1]. It serves as the essential chiral building block for the industrial synthesis of L-ephedrine and pseudoephedrine, two adrenergic pharmaceuticals used globally as decongestants and bronchodilators [2]. The compound exists as one of two enantiomers, with the (R)-configuration being the stereochemically required form for downstream pharmaceutical synthesis [3].

Why Generic Substitution of (+)-Phenylacetyl Carbinol Fails: The Quantified Consequences of Using Alternative Enantiomers, Racemates, or In-Class Analogs


Substituting (+)-Phenylacetyl Carbinol (CAS 53439-91-1) with its enantiomer, racemic mixture, or structurally similar α-hydroxy ketones is not a neutral procurement decision. The (R)- and (S)-enantiomers of phenylacetylcarbinol exhibit distinct reactivity profiles in enzymatic and chemical transformations that determine the stereochemical outcome of downstream pharmaceutical products [1]. The racemic mixture (±)-phenylacetylcarbinol cannot substitute for the enantiopure compound in L-ephedrine synthesis because the stereochemistry of the PAC precursor directly dictates the stereochemistry of the final ephedrine product [2]. Furthermore, alternative α-hydroxy ketones such as acetoin or 2-hydroxy-1-phenylpropan-1-one lack the precise substitution pattern required for the reductive amination step that yields the 1R,2S stereochemistry of L-ephedrine. The quantitative differences in catalytic efficiency, enantioselectivity, by-product formation, and end-product stereochemical fidelity documented below establish that CAS 53439-91-1 is not interchangeable with its closest analogs [3].

Quantitative Differentiation Evidence for (+)-Phenylacetyl Carbinol (CAS 53439-91-1): Head-to-Head Comparison Data for Scientific Selection


Enantioselective Synthesis: AHAS vs. PDC – Quantified Enantiomeric Excess and By-Product Reduction

Acetohydroxyacid synthase (AHAS) catalyzes the synthesis of (R)-phenylacetylcarbinol with enantiospecificity of ≥98% enantiomeric excess from pyruvate and benzaldehyde, a value that meets or exceeds the stereochemical purity achievable with pyruvate decarboxylase (PDC) systems [1]. Critically, AHAS exhibits negligible acetaldehyde formation compared to PDC-catalyzed reactions, where acetaldehyde is a major competing by-product that reduces PAC yield and complicates downstream purification [1]. Among AHAS isozymes from Escherichia coli, AHAS I is the most effective for phenylacetyl carbinol synthesis, achieving high conversion of both pyruvate and benzaldehyde to PAC [2].

Biocatalysis Chiral synthesis Enzyme engineering

Enzyme Catalyst Selection: Quantified Space-Time Yield Comparison Among Three PDC Variants

A direct comparative study evaluated three pyruvate decarboxylase catalysts for continuous (R)-PAC production: wild-type PDC from Saccharomyces cerevisiae, wild-type PDC from Zymomonas mobilis, and the mutant PDCW392M from Z. mobilis [1]. Using equimolar (50 mM) acetaldehyde and benzaldehyde in a continuous enzyme-membrane reactor, PDCW392M achieved a space-time yield of 81 g/(L·day), making it the most active and most stable among the three enzymes tested [1]. The wild-type Z. mobilis PDC and S. cerevisiae PDC exhibited substantially lower productivity under identical conditions [1].

Bioprocess engineering Enzyme kinetics Continuous manufacturing

Batch Biotransformation Optimization: Temperature-Dependent Yield and Product Concentration Tolerance

Using partially purified pyruvate decarboxylase from Rhizopus javanicus NRRL 13161, batch biotransformation of benzaldehyde and pyruvate produced (R)-PAC at a final concentration of 50.6 g/L (337 mM) after 29 hours at 6°C [1]. Lowering the reaction temperature from 23°C to 6°C decreased initial reaction rates but increased final (R)-PAC concentrations, demonstrating that temperature is a critical process parameter affecting ultimate product yield [1]. The molar yield on consumed benzaldehyde reached 97%, while the yield on consumed pyruvate was 59%, with 43% of initial enzyme activity remaining after 29 hours of exposure to high substrate and product concentrations [1].

Bioprocess optimization Enzyme stability Substrate inhibition

Two-Phase Biotransformation: Quantified Yield Improvement over Traditional Whole-Cell Fermentation

Comparative analysis of in vitro two-phase (aqueous/octanol) PAC production using Candida utilis cells against traditional in vivo whole-cell fermentation demonstrated substantial performance improvements [1]. The two-phase system increased yield on benzaldehyde by 26%, increased product concentration 3.9-fold (or 6.9-fold based on organic phase measurement), improved productivity 3.1-fold to 3.9 g/(L·h), and enhanced catalyst efficiency 6.9-fold to 10.3 g PAC per g dry cell mass [1].

Whole-cell biocatalysis Process intensification Two-phase systems

Analytical and Regulatory Differentiation: CAS 53439-91-1 as an EP/USP-Traceable Reference Standard

(+)-Phenylacetyl Carbinol (CAS 53439-91-1) is officially designated as Ephedrine Impurity A (racemic) and Ephedrine Impurity 1 (L-Phenylacetyl Carbinol) in pharmacopeial impurity profiling . The compound is available as a fully characterized reference standard with traceability to United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs, enabling its use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. Quantification and identification of this impurity in ephedrine and pseudoephedrine drug substances are performed using validated chiral HPLC, GC-MS, and NMR techniques [2].

Analytical method validation Quality control Regulatory compliance

Validated Application Scenarios for (+)-Phenylacetyl Carbinol (CAS 53439-91-1) Based on Quantitative Evidence


High-Enantiopurity Chiral Building Block for L-Ephedrine and Pseudoephedrine Manufacturing

CAS 53439-91-1 is the established chiral precursor for industrial L-ephedrine synthesis, where stereochemical fidelity is non-negotiable. The ≥98% enantiomeric excess achievable through AHAS I-catalyzed synthesis [1] ensures that downstream reductive amination with methylamine yields the required (1R,2S)-ephedrine stereochemistry without racemization. This scenario is particularly relevant for manufacturers transitioning from traditional whole-cell fermentation to enzymatic processes that offer reduced by-product formation [1].

Continuous Enzymatic Manufacturing Process with High Space-Time Yield Requirements

For manufacturing operations prioritizing productivity per reactor volume, the PDCW392M mutant enzyme in a continuous enzyme-membrane reactor achieves a space-time yield of 81 g/(L·day) using equimolar acetaldehyde and benzaldehyde feeds [2]. This represents the highest documented continuous production rate for (R)-PAC and is suitable for facilities seeking to replace batch fermentation with continuous flow enzymatic synthesis.

High-Concentration Batch Biotransformation for Minimized Downstream Processing Costs

When downstream purification and solvent recovery constitute major operating costs, the batch biotransformation protocol using R. javanicus PDC at 6°C achieves a final (R)-PAC concentration of 50.6 g/L (337 mM) with 97% molar yield on benzaldehyde [3]. This high product concentration reduces the volume of aqueous waste requiring treatment and concentrates the product for more efficient extraction, directly lowering purification costs.

Pharmaceutical QC Reference Standard for Ephedrine Impurity Profiling

CAS 53439-91-1 is required as a USP/EP-traceable reference standard for the identification and quantification of Ephedrine Impurity A/1 in finished drug product release testing and stability studies [4]. This scenario is specific to analytical laboratories supporting ANDA submissions and commercial manufacturing of ephedrine hydrochloride, ephedrine sulfate, and pseudoephedrine hydrochloride drug substances.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Phenylacetyl Carbinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.